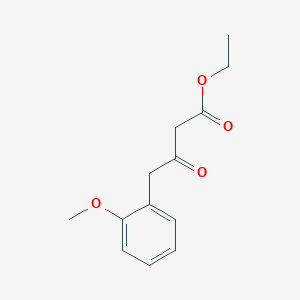
4-(2-Metoxifenil)-3-oxobutanoato de etilo
Descripción general
Descripción
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Unión a ADN y Estudios In Silico
El compuesto se ha utilizado en la síntesis de ácido (E)-4-((2-metoxifenil)amino)-4-oxobut-2-enoico y sus complejos de triorganoestaño . Estos complejos se han estudiado por sus propiedades de unión al ADN. La interacción del ADN de los compuestos representativos exploró un modo de unión intercalante .
Desarrollo de Fármacos
El estudio in silico realizado por el servidor web SwissADME sugirió que los compuestos reportados obedecen las reglas de similitud a fármacos . Esto indica el potencial del 4-(2-metoxifenil)-3-oxobutanoato de etilo en el desarrollo de nuevos fármacos.
Investigación Anticancerígena
Los compuestos de organoestaño (IV), que pueden sintetizarse utilizando this compound, han mostrado potencial en el desarrollo de fármacos anticancerígenos . Se han evaluado contra diferentes líneas celulares y sus resultados respaldan su potencial de reprimir el crecimiento tumoral .
Síntesis de Productos Naturales
Los derivados del eugenol, que pueden sintetizarse a partir de this compound, se han utilizado ampliamente como material de partida para la síntesis total de varios productos naturales .
Propiedades Farmacológicas
Los derivados del eugenol han mostrado una amplia gama de actividades biológicas, como antifúngica, antimicrobiana, antiinflamatoria, antioxidante, analgésica, anticancerígena y antiparasitaria . Esto sugiere que el this compound, como precursor de estos derivados, podría tener aplicaciones similares.
Estudios de Reactividad Química
El compuesto se ha utilizado en la preparación de (2 R,4 R)-1- n -butil-2-metil-4- (2-oxopirrolidin-1-il)-6-metoxil-1,2,3,4-tetrahidroquinolina y (2 R,4 S)-1- n -butil-2-metil-4- (2-oxopirrolidin-1-il)-6-metoxil-1,2,3,4- tetrahidroquinolina . Estos compuestos pueden utilizarse para estudiar la reactividad química del this compound.
Radicales Orgánicos
El grupo 2-metoxifenil casi ortogonal interrumpe la capacidad del radical para formar columnas de moléculas apiladas en π que se observan típicamente en los radicales orgánicos . Esta propiedad puede utilizarse para estudiar el comportamiento de los radicales orgánicos.
Industria de Procesamiento de Alimentos
El eugenol, que puede sintetizarse a partir de this compound, se ha utilizado ampliamente en la industria de procesamiento de alimentos . Esto sugiere aplicaciones potenciales del this compound también en esta industria.
Propiedades
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZUODGIWFCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669504 | |
| Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83823-61-4 | |
| Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



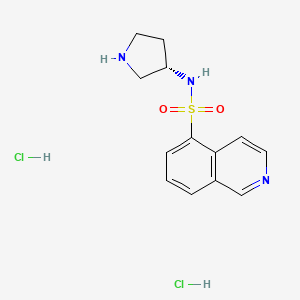
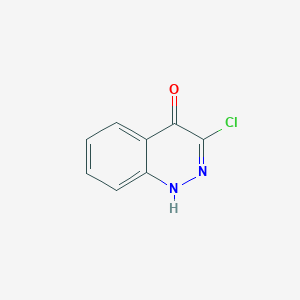

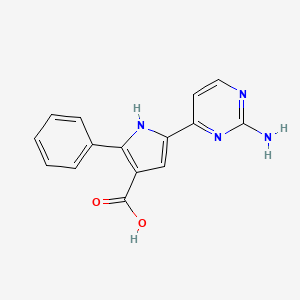


![quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-](/img/structure/B1499643.png)



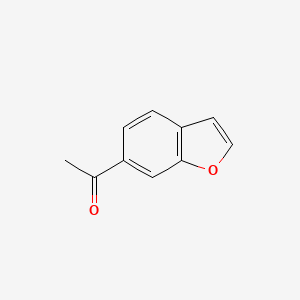
![tert-Butyl (4-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B1499655.png)
![N-[3-(4-Piperidinylamino)phenyl]acetamide](/img/structure/B1499657.png)
